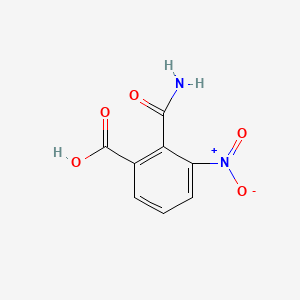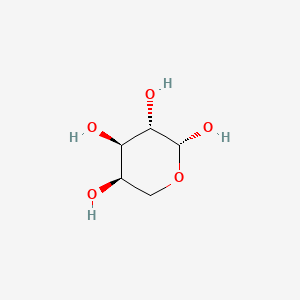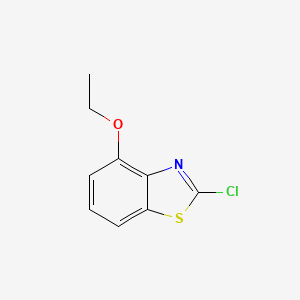
2-Chloro-4-ethoxy-1,3-benzothiazole
説明
2-Chloro-4-ethoxy-1,3-benzothiazole (CETB) is a heterocyclic compound of sulfur, nitrogen and chlorine. It is a member of the benzothiazole family and has a wide range of applications in the scientific research field. CETB is used in a variety of laboratory experiments, including organic synthesis, spectroscopy, and medicinal chemistry. It is also used in the synthesis of various pharmaceuticals and other organic compounds. CETB is known for its high solubility in water, its low toxicity and its low reactivity with other chemicals.
科学的研究の応用
1. Synthesis and Antimicrobial Applications
2-Chloro-4-ethoxy-1,3-benzothiazole and its derivatives have been explored for their antimicrobial properties. A study detailed the synthesis of substituted benzothiazoles and their derivatives, investigating their in vitro antimicrobial activity against various bacteria and fungi strains. The compounds exhibited varying degrees of activity, showcasing the potential of benzothiazoles in antimicrobial research (Patel, Agravat, & Shaikh, 2011).
2. Environmental Presence and Human Exposure
Research has identified benzothiazoles as high-production-volume chemicals, primarily used as corrosion inhibitors, and widely distributed in the environment. The study highlights the presence of benzothiazole derivatives in various products and their subsequent detection in human urine across different countries, emphasizing the need for understanding human exposure to these compounds (Asimakopoulos et al., 2013).
3. Chemical Transformations and Ring Closure Reactions
Benzothiazole compounds have been a focal point in chemical synthesis, particularly in exploring novel synthesis routes and ring closure reactions. Studies have reported the preparation of various benzothiazole derivatives through innovative synthetic processes, demonstrating the versatility of benzothiazoles in chemical transformations (Kapratwar, Baheti, & Kuberkar, 2005).
4. Sensing Applications
Benzothiazole derivatives have been applied in the development of fluorescent probes for sensing pH changes and metal cations. These compounds show high sensitivity and selectivity, indicating their potential in developing advanced sensing materials (Tanaka et al., 2001).
5. Anti-Inflammatory Activity
Compounds derived from benzothiazoles have been examined for their in vitro anti-inflammatory activity. Studies suggest that specific functional groups in these compounds can significantly inhibit bovine serum albumin denaturation, presenting a promising avenue for anti-inflammatory drug development (Rathi, More, Deshmukh, & Chaudhari, 2013).
6. Anticancer Activity
Benzothiazole derivatives have shown promising results in anticancer research. Some compounds have demonstrated remarkable in vitro anticancer action across various human cancer cell lines, indicating the potential of these derivatives in cancer treatment strategies (Leena B. Labhsetwar et al., 2010).
作用機序
Target of Action
Benzothiazole derivatives, a class to which this compound belongs, have been reported to inhibit various enzymes such as dihydroorotase, dna gyrase, uridine diphosphate-n-acetyl enol pyruvyl glucosamine reductase (murb), peptide deformylase, aldose reductase, and others .
Mode of Action
Benzothiazole derivatives are known to interact with their targets, leading to inhibition of the target enzymes . This interaction and the resulting changes at the molecular level contribute to the compound’s overall effect.
Biochemical Pathways
Given that benzothiazole derivatives can inhibit a variety of enzymes , it is plausible that multiple biochemical pathways could be affected, leading to downstream effects.
Result of Action
The inhibition of target enzymes by benzothiazole derivatives can lead to changes at the molecular and cellular levels .
生化学分析
Biochemical Properties
2-Chloro-4-ethoxy-1,3-benzothiazole plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to inhibit the activity of certain enzymes, such as cyclooxygenase (COX), which is involved in the inflammatory response . Additionally, this compound can bind to proteins involved in cell signaling pathways, thereby modulating their activity and influencing cellular responses . The interactions between this compound and these biomolecules are primarily mediated through hydrogen bonding and hydrophobic interactions, which stabilize the binding and enhance the compound’s biological activity .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For instance, this compound can activate or inhibit specific signaling pathways, such as the mitogen-activated protein kinase (MAPK) pathway, which plays a crucial role in cell proliferation, differentiation, and apoptosis . Furthermore, this compound can alter the expression of genes involved in these processes, leading to changes in cellular behavior and function . The impact of this compound on cellular metabolism includes the modulation of metabolic flux and the levels of key metabolites, which can affect the overall metabolic state of the cell .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound exerts its effects by binding to specific biomolecules, such as enzymes and receptors, thereby modulating their activity . For example, this compound can inhibit the activity of COX enzymes by binding to their active sites, preventing the conversion of arachidonic acid to prostaglandins, which are mediators of inflammation . Additionally, this compound can activate or inhibit transcription factors, leading to changes in gene expression and subsequent cellular responses . The binding interactions of this compound with these biomolecules are often mediated through specific amino acid residues, which facilitate the formation of stable complexes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation . This compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its biological activity . Long-term studies have shown that prolonged exposure to this compound can result in cumulative effects on cellular function, including alterations in cell signaling pathways and gene expression . These temporal effects are important to consider when designing experiments and interpreting results involving this compound .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound can exert beneficial effects, such as anti-inflammatory and anticancer activities . At higher doses, this compound can exhibit toxic or adverse effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where the compound’s activity significantly changes at specific dosage levels. These findings highlight the importance of dose optimization in therapeutic applications of this compound.
特性
IUPAC Name |
2-chloro-4-ethoxy-1,3-benzothiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClNOS/c1-2-12-6-4-3-5-7-8(6)11-9(10)13-7/h3-5H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZFGTVCAOCOOEQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C2C(=CC=C1)SC(=N2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClNOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80365947 | |
| Record name | 2-chloro-4-ethoxy-1,3-benzothiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80365947 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
3.9 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24816731 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
890091-95-9 | |
| Record name | 2-chloro-4-ethoxy-1,3-benzothiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80365947 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





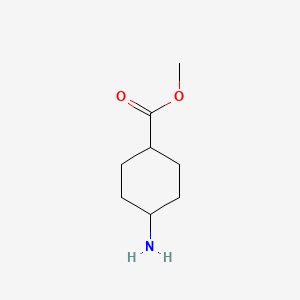
![2-[(1,1-Dioxidotetrahydro-3-thienyl)amino]ethanol](/img/structure/B1348352.png)
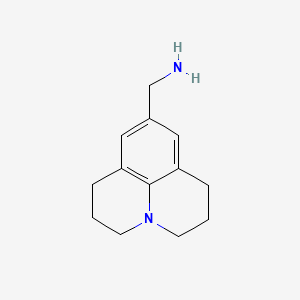
![9-Benzyl-2,4-dioxo-3,9-diazaspiro[5.5]undecane-1,5-dicarbonitrile](/img/structure/B1348356.png)


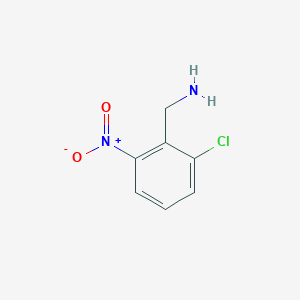
![1-(4-Methoxy-benzyl)-[1,4]diazepane](/img/structure/B1348360.png)
